Z-Val-phe-OH

Vue d'ensemble

Description

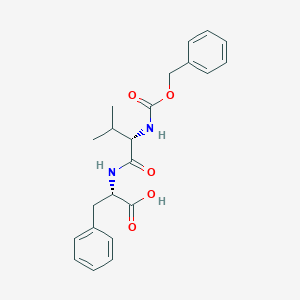

Z-Val-phe-OH: , also known as N-carbobenzyloxy-L-valyl-L-phenylalanine, is a dipeptide composed of valine and phenylalanine. This compound is often used in peptide synthesis and has applications in various fields, including biochemistry and pharmaceuticals. The presence of the carbobenzyloxy (Cbz) protecting group makes it a valuable intermediate in the synthesis of more complex peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-phe-OH typically involves the coupling of N-carbobenzyloxy-L-valine with L-phenylalanine. This can be achieved through various peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can further streamline the process, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Z-Val-phe-OH can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form tyrosine derivatives.

Reduction: The carbobenzyloxy group can be removed through hydrogenation to yield the free dipeptide.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form new peptide bonds.

Common Reagents and Conditions:

Oxidation: Reagents like Dess-Martin periodinane can be used for selective oxidation of the phenylalanine residue.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can remove the carbobenzyloxy group.

Substitution: Coupling reagents such as DCC or EDC in the presence of bases like NMM or diisopropylethylamine (DIPEA) are commonly used.

Major Products:

Oxidation: Tyrosine derivatives.

Reduction: Free dipeptide (Val-phe-OH).

Substitution: New peptides with extended chains.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Synthesis

Z-Val-phe-OH serves as a crucial building block in the synthesis of peptides, particularly in the pharmaceutical industry. It is instrumental in creating custom peptides that are essential for drug development. The compound's structure enhances the stability and bioavailability of synthesized peptides, making it a preferred choice among researchers.

| Application | Details |

|---|---|

| Peptide Coupling | Facilitates the formation of peptide bonds in various synthetic pathways. |

| Stability Enhancement | Improves the stability of peptides against enzymatic degradation. |

Drug Development

Therapeutic Applications

In drug development, this compound is utilized to create more effective and targeted therapeutic agents. Its unique structure allows for modifications that enhance treatment efficacy, particularly in fields such as oncology and immunology.

- Case Study: A study highlighted the use of this compound in synthesizing peptide-based drugs that showed improved binding affinity to target receptors, leading to enhanced therapeutic outcomes in cancer treatment .

Biotechnology

Biologics Production

this compound plays a vital role in the production of biologics, particularly protein-based drugs. Its application is crucial for companies developing biopharmaceuticals, where it aids in formulating stable protein structures.

| Biotechnology Application | Impact |

|---|---|

| Protein Formulation | Enhances the formulation of biologics for therapeutic use. |

Research Applications

Academic Research Utilization

In academic settings, this compound is employed in studies related to protein interactions and enzymatic functions. This compound provides insights into biological processes and mechanisms at a molecular level.

- Research Insight: Studies have shown that this compound can influence enzyme activity by stabilizing transient protein conformations .

Cosmetic Formulations

Potential in Anti-Aging Products

The cosmetic industry explores this compound for its biochemical properties that may enhance skin health. Its applications include formulations aimed at anti-aging and skin rejuvenation.

Mécanisme D'action

The mechanism of action of Z-Val-phe-OH involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for proteases, which cleave the peptide bond to release the individual amino acids. Additionally, the presence of the carbobenzyloxy group can influence the compound’s binding affinity and specificity for certain molecular targets .

Comparaison Avec Des Composés Similaires

Z-Val-phe-H: A dipeptide with a similar structure but with an aldehyde group instead of a hydroxyl group.

Z-Phe-Val-OH: Another dipeptide with the same protecting group but with the sequence reversed.

Uniqueness: Z-Val-phe-OH is unique due to its specific sequence of valine and phenylalanine, which imparts distinct chemical and biological properties. The presence of the carbobenzyloxy group also provides stability and allows for selective reactions, making it a versatile intermediate in peptide synthesis .

Activité Biologique

Z-Val-phe-OH, also known as Z-Valine-Phenylalanine-OH, is a dipeptide derivative that has garnered attention in biochemical and pharmacological research due to its unique biological activity. This article explores the compound's mechanisms of action, biochemical properties, and applications in various fields, supported by data tables and relevant research findings.

This compound primarily acts as an inhibitor of calpain enzymes, which are calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis and signal transduction. The interaction between this compound and calpains is characterized by the formation of an enzyme-inhibitor complex that prevents the proteolytic activity of calpains on their natural substrates.

Key Findings:

- Inhibition of Calpain Activity: The compound inhibits calpain activity, potentially protecting cells from apoptosis in specific contexts where calpains promote cell death.

- Environmental Influences: Factors such as pH and temperature can significantly affect the stability and efficacy of this compound, influencing its interactions with calpains.

This compound exhibits several important biochemical properties that make it useful in research:

- Peptide Synthesis: It serves as a building block in the synthesis of larger peptides and proteins. Its protected form allows for selective reactions, facilitating its use as an intermediate in organic synthesis.

- Enzyme-Substrate Interactions: The compound is utilized to study enzyme-substrate interactions, providing insights into protein folding and behavior in biological systems.

Pharmacokinetics

As a peptide, this compound has relatively low oral bioavailability due to susceptibility to enzymatic degradation in the gastrointestinal tract. Its absorption across intestinal epithelium is also limited, which poses challenges for its use as a therapeutic agent.

Research Applications

This compound has been employed in various research contexts:

- Chemical Reactions:

- Oxidation: The phenylalanine residue can be oxidized to yield tyrosine derivatives.

- Reduction: The carbobenzyloxy group can be removed via hydrogenation to produce free dipeptides.

- Substitution Reactions: Amino and carboxyl groups can participate in substitution reactions to form new peptide bonds.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Oxidation of phenylalanine | Tyrosine derivatives |

| Reduction | Removal of carbobenzyloxy group | Free dipeptide (Val-Phe-OH) |

| Substitution | Formation of new peptide bonds | Extended peptide chains |

Case Studies

-

Inhibition Studies:

A study demonstrated that this compound could inhibit calpain activity effectively in vitro, leading to reduced apoptosis in cultured cells. The results indicated that the compound could be a potential protective agent against cell death induced by stressors . -

Peptide Synthesis:

Research involving the coupling of Z-Phe-Ala with H-Val-OMe showed that this compound could be utilized successfully in forming dipeptides with high yields and minimal racemization. This highlights its utility in peptide synthesis protocols . -

Pharmacological Investigations:

Investigations into the cytoprotective effects of related compounds have shown promising results in rodent models, suggesting that modifications of this compound may lead to potent therapeutic agents for conditions involving apoptosis .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-15(2)19(24-22(28)29-14-17-11-7-4-8-12-17)20(25)23-18(21(26)27)13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINBRUNUJFZFGH-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941313 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-51-9 | |

| Record name | N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.